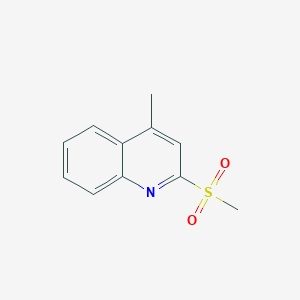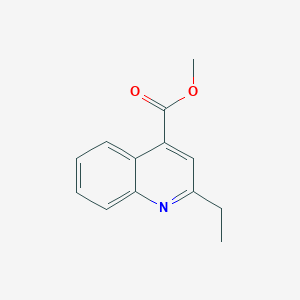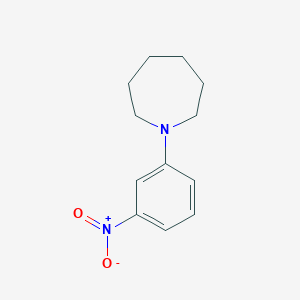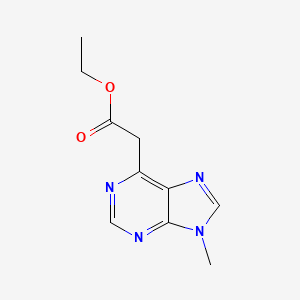
5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid is an organoboron compound with the molecular formula C9H12BFO3S. It is a derivative of benzeneboronic acid, where the benzene ring is substituted with a fluoro group, a methylsulfanylmethoxy group, and a boronic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The methylsulfanylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Fluorine-free derivatives.
Substitution: Various substituted benzeneboronic acids
Applications De Recherche Scientifique
5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a probe in biological systems due to its boronic acid group, which can interact with diols in biomolecules.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers .
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles.
Pathways Involved: The compound can participate in pathways involving carbon-carbon bond formation, oxidation-reduction reactions, and nucleophilic substitutions
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-methoxybenzeneboronic acid
- 2-Methylsulfanylmethoxybenzeneboronic acid
- 5-Fluoro-2-methylbenzeneboronic acid
Uniqueness
5-Fluoro-2-methylsulfanylmethoxy-benzeneboronic acid is unique due to the presence of both a fluoro group and a methylsulfanylmethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological molecules .
Propriétés
Numéro CAS |
958454-07-4 |
|---|---|
Formule moléculaire |
C8H10BFO3S |
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
[5-fluoro-2-(methylsulfanylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BFO3S/c1-14-5-13-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 |
Clé InChI |
AMTQOWVPOILCTO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)F)OCSC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B11886197.png)



![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)









